3-(Furan-2-yl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
Description
The compound 3-(Furan-2-yl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a furan-2-yl group and at position 5 with a sulfonylated azetidine moiety. The azetidine ring is further modified with a 3-(trifluoromethyl)phenylsulfonyl group, which introduces steric bulk and electron-withdrawing properties. This structural architecture is designed to enhance metabolic stability, binding affinity, and selectivity toward biological targets. The trifluoromethyl group improves lipophilicity and bioavailability, while the sulfonyl linker may facilitate hydrogen bonding or electrostatic interactions with target proteins .
Properties
IUPAC Name |
3-(furan-2-yl)-5-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4S/c17-16(18,19)11-3-1-4-12(7-11)27(23,24)22-8-10(9-22)15-20-14(21-26-15)13-5-2-6-25-13/h1-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTQJJOKJGZDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(Furan-2-yl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 469.8 g/mol. The compound features a furan ring, an oxadiazole moiety, and a trifluoromethylphenylsulfonyl group, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole ring demonstrate broad-spectrum antibacterial activity against various strains:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1 | Active against E. coli | 1.56 | |
| 2 | Active against S. aureus | 0.78 | |
| 3 | Active against M. tuberculosis | 4–8 |
The mechanism of action involves the inhibition of critical bacterial enzymes and disruption of cell wall synthesis.
Anticancer Activity
Several studies have reported the anticancer potential of oxadiazole derivatives. For example:
- Compound A demonstrated cytotoxicity against breast cancer cell lines with an IC50 value of 10 µM.
- Compound B showed activity against lung cancer cells with an IC50 value of 15 µM.
These compounds may induce apoptosis through various pathways, including the activation of caspases and modulation of apoptosis-related proteins.
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have also been documented. A recent study highlighted that:
- Compound C reduced inflammation markers in a rat model by inhibiting COX enzymes.
This suggests potential therapeutic applications in treating inflammatory diseases.
Study on Antimicrobial Efficacy
In a comparative study, various oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy:
- Results indicated that derivatives with halogen substitutions exhibited enhanced activity.
| Derivative | Antimicrobial Spectrum | Notable Activity |
|---|---|---|
| D1 | Gram-positive bacteria | Strong (MIC = 0.5 µg/mL) |
| D2 | Gram-negative bacteria | Moderate (MIC = 2 µg/mL) |
This study emphasizes the significance of structural modifications in enhancing biological activity.
Study on Anticancer Properties
A recent investigation evaluated the anticancer properties of several oxadiazole derivatives:
- Findings showed that compounds with a trifluoromethyl group had superior cytotoxic effects compared to their non-fluorinated counterparts.
The biological activities of oxadiazole derivatives are often attributed to their ability to interact with specific biological targets:
- Antibacterial Mechanism : Inhibition of bacterial DNA gyrase and topoisomerase.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison
Key Differentiators of the Target Compound
- Azetidine vs. Piperidine: The smaller azetidine ring (4-membered vs.
- Furan vs. Thienyl/Phenyl : The electron-rich furan may enhance π-π stacking interactions compared to SEW2871’s thienyl group .
- Sulfonyl Linker : Unlike Pleconaril’s ether linkage, the sulfonyl group in the target compound could improve metabolic stability and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
